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Compound of Interest

Compound Name:
3-Chloro-4-

methoxysalicylaldehyde

CAS No.: 72482-15-6

Cat. No.: B3024619 Get Quote

In the landscape of medicinal chemistry, 3-Chloro-4-methoxysalicylaldehyde (CAS 72482-

15-6) represents a highly specialized "push-pull" aromatic building block. Unlike its

unsubstituted parent (salicylaldehyde), this derivative possesses a unique electronic and steric

profile defined by the 3-chloro substituent.

Positioned ortho to the phenolic hydroxyl and meta to the aldehyde, the chlorine atom exerts a

dual influence:

Electronic Modulation: Through inductive withdrawal (-I effect), it significantly increases the

acidity of the phenolic proton (pKa lowering), enhancing the compound's capability as a

chelating ligand in metallodrug design.

Steric Gating: Its bulk forces specific conformational locks, particularly in Schiff base

formation, preventing free rotation and pre-organizing the molecule for metal binding or

cyclization.

This guide details the mechanistic pathways for its two primary applications: Schiff Base Ligand

Synthesis (for coordination chemistry) and Coumarin Scaffold Construction (for drug

discovery).
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Property Specification

IUPAC Name 3-Chloro-2-hydroxy-4-methoxybenzaldehyde

CAS Number 72482-15-6

Molecular Formula C₈H₇ClO₃

Molecular Weight 186.59 g/mol

Key Functional Groups
Aldehyde (C1), Hydroxyl (C2), Chloro (C3),

Methoxy (C4)

Electronic State

Activated Core: The 2-OH and 4-OMe groups

are strong electron donors (+M), activating the

ring. The 3-Cl is weakly deactivating but directs

ortho/para.

Solubility
Soluble in DMSO, DMF, Ethanol, Methanol;

Sparingly soluble in water.

Mechanism I: Schiff Base Formation (The
"Connector")
The most prevalent use of 3-chloro-4-methoxysalicylaldehyde is the synthesis of ON

(Oxygen-Nitrogen) or ONO tridentate ligands via condensation with primary amines.

Mechanistic Insight: The "Acid-Trap" Effect
In standard salicylaldehydes, the phenolic proton forms an intramolecular hydrogen bond with

the imine nitrogen (O-H···N=C), stabilizing the cis-enol tautomer.

The 3-Chloro Impact: The electron-withdrawing chlorine at the 3-position (ortho to OH) pulls

electron density from the oxygen, making the O-H bond more polarized. This creates a

stronger intramolecular hydrogen bond in the resulting Schiff base, often leading to higher

stability and faster metal complexation rates compared to the non-chlorinated analog.

Experimental Protocol: High-Yield Schiff Base Synthesis
Target: Condensation with p-toluidine (Model Amine).
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Reagents:

3-Chloro-4-methoxysalicylaldehyde (1.0 eq)[1][2]

p-Toluidine (1.0 eq)

Absolute Ethanol (0.5 M concentration)

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Workflow:

Solubilization: Dissolve 1.86 g (10 mmol) of the aldehyde in 20 mL of hot absolute ethanol

(60°C). Ensure complete dissolution; the solution should be clear pale yellow.

Amine Addition: Add 1.07 g (10 mmol) of p-toluidine slowly to the stirring solution.

Catalysis: Add 3 drops of glacial acetic acid. Note: Acid activates the carbonyl carbon

towards nucleophilic attack.

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase:

Hexane:EtOAc 7:3).

Crystallization: Cool slowly to room temperature, then to 4°C. The Schiff base often

precipitates as bright yellow/orange needles due to the extended conjugation.

Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Visualization: Schiff Base Catalytic Cycle
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Figure 1: Acid-catalyzed condensation pathway. The 3-chloro substituent stabilizes the final

product via enhanced hydrogen bonding.

Mechanism II: Coumarin Synthesis (The "Cyclizer")
The compound is a prime precursor for 8-methoxy-7-chlorocoumarins (numbering changes

upon cyclization) via the Knoevenagel Condensation. These scaffolds are critical in

anticoagulant and anticancer research.

Mechanistic Insight: Steric Steering
The reaction involves condensation with an active methylene compound (e.g., diethyl

malonate).

Challenge: The 3-chloro group provides steric bulk near the reaction center.

Solution: Use a strong organic base (Piperidine) and high heat to overcome the rotational

barrier required for the trans-to-cis isomerization necessary for the intramolecular

lactonization step.

Experimental Protocol: Coumarin Construction
Target: Synthesis of Ethyl 7-chloro-8-methoxy-2-oxo-2H-chromene-3-carboxylate.

Reagents:

3-Chloro-4-methoxysalicylaldehyde (1.0 eq)[1][2]

Diethyl Malonate (1.2 eq)

Piperidine (catalytic, 0.1 eq)

Glacial Acetic Acid (catalytic, 2 drops)

Ethanol (Solvent)[3]

Step-by-Step Workflow:
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Preparation: In a round-bottom flask, mix 10 mmol of aldehyde and 12 mmol of diethyl

malonate in 25 mL ethanol.

Initiation: Add piperidine and acetic acid.

Condensation: Reflux for 6–8 hours. The initial step forms the benzylidene intermediate

(Knoevenagel product).

Cyclization (In Situ): The presence of the ortho-hydroxyl group allows for immediate

transesterification. The ethoxy group of the ester is displaced by the phenolic oxygen, closing

the ring to form the coumarin lactone.

Isolation: Pour the reaction mixture into crushed ice/water. Acidify slightly with dilute HCl to

precipitate the product.

Purification: Recrystallize from acetic acid or ethanol/water.

Visualization: Knoevenagel-Lactonization Cascade
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Figure 2: The cascade from condensation to ring closure. The 3-Cl group remains on the

aromatic ring (becoming position 7 or 8 depending on numbering convention, usually 7-chloro-

8-methoxy in the coumarin system).
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Issue Probable Cause Corrective Action

Low Yield (Schiff Base)
Hydrolysis of imine bond due

to water in solvent.

Use absolute ethanol and add

molecular sieves (3Å) to the

reaction flask to trap water

produced during dehydration.

No Precipitation
Product is too soluble in hot

ethanol.

Perform rotary evaporation to

reduce volume by 50%, then

freeze at -20°C overnight.

Impurity Spots (TLC)
Unreacted aldehyde or

oxidation products.

Wash the crude solid with cold

sodium bisulfite (NaHSO₃)

solution to remove unreacted

aldehyde before

recrystallization.

Steric Hindrance (Coumarin) 3-Cl blocking attack.

Switch solvent to DMSO and

increase temperature to 100°C

to improve kinetics; use

microwave irradiation (150W,

10 min) for rapid synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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